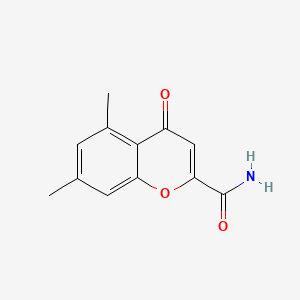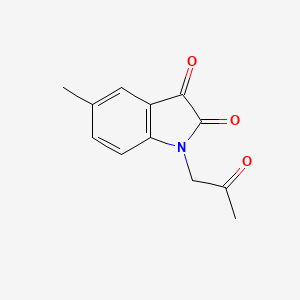
(4-Chloro-3-methoxypyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de (4-cloro-3-metoxipirimidin-2-il)metilo es un compuesto orgánico con la fórmula molecular C8H8ClNO3. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de (4-cloro-3-metoxipirimidin-2-il)metilo se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 4-cloro-3-metoxipirimidina con anhídrido acético en presencia de un catalizador. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
En un entorno industrial, la producción de acetato de (4-cloro-3-metoxipirimidin-2-il)metilo puede implicar procesos de lotes a gran escala o continuos. El uso de reactores automatizados y técnicas avanzadas de purificación garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de (4-cloro-3-metoxipirimidin-2-il)metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos de piridina.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados con grupos funcionales alterados.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de cloro con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio o el cianuro de potasio se pueden emplear.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que las reacciones de sustitución pueden producir varias piridinas sustituidas .
Aplicaciones Científicas De Investigación
El acetato de (4-cloro-3-metoxipirimidin-2-il)metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del acetato de (4-cloro-3-metoxipirimidin-2-il)metilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Cloro-3-metoxi-2-metilpiridina
- 2-Cloro-4-metoxipirimidina
- Clorhidrato de 2-(clorometil)-4-metoxi-3-metilpiridina
Unicidad
El acetato de (4-cloro-3-metoxipirimidin-2-il)metilo es único debido a sus grupos funcionales específicos y configuración estructural, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(4-chloro-3-methoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-6(12)14-5-8-9(13-2)7(10)3-4-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
IIOSRWIIOIBXOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC=CC(=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)



